![molecular formula C15H12N2O3 B2493967 (Z)-3-(4-nitroanilino)-1-phenylprop-2-en-1-one CAS No. 160534-34-9](/img/structure/B2493967.png)
(Z)-3-(4-nitroanilino)-1-phenylprop-2-en-1-one
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Description
(Z)-3-(4-nitroanilino)-1-phenylprop-2-en-1-one, also known as NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPB is a member of the stilbene family of compounds, which are known for their diverse range of biological activities. In
Scientific Research Applications
Protein Crosslinking
The compound has a structure similar to Sulfo-SANPAH, a hetero-bifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide. NHS esters react efficiently with primary amino groups (-NH2) in pH 7–9 buffers to form stable amide bonds . This suggests that our compound could potentially be used in protein crosslinking applications.
Hydrogenation Studies
The compound contains a nitroaniline group, which has been studied in the context of hydrogenation . Specifically, the hydrogenation of 4-nitroaniline over a skeletal nickel catalyst in 2-propanol aqueous solutions proceeds selectively with the formation of the corresponding amines . This suggests that our compound could potentially be used in similar hydrogenation studies.
Adsorption Kinetics
The compound could potentially be used in studies of adsorption kinetics . Adsorption kinetic models are used to evaluate the performance of the adsorbent and to investigate the adsorption mass transfer mechanisms . Given the complex structure of our compound, it could serve as a useful subject in such studies.
Enzyme Kinetics
The compound could potentially be used in enzyme kinetics studies. For instance, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, a compound that contains a 4-nitroanilide group similar to our compound, functions as a substrate for the enzyme trypsin . This suggests that our compound could potentially be used in similar enzyme kinetics studies.
properties
IUPAC Name |
(Z)-3-(4-nitroanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-4-2-1-3-5-12)10-11-16-13-6-8-14(9-7-13)17(19)20/h1-11,16H/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNYJXXPXCCHE-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-nitroanilino)-1-phenylprop-2-en-1-one |
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